tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18869126
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3 |
| Standard InChI Key | KPFJTHNTAJWMEW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1 |
Introduction
Chemical Identity and Structural Features
The IUPAC name tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate describes a five-membered pyrrolidine ring with two key substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, which serves as a protective moiety for amines.
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A 2-methoxy-2-oxoethylidene group at the 3-position, characterized by a conjugated double bond adjacent to a carbonyl and methoxy group.
Molecular Formula and Weight
While exact data for this compound is unavailable, its molecular formula can be inferred as C₁₃H₂₁NO₄ (molecular weight ≈ 259.3 g/mol) based on analogs such as tert-butyl 3-hydroxy-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₁NO₅, MW 259.3 g/mol) and tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₁NO₄, MW 243.3 g/mol) . The ethylidene group reduces hydrogen count compared to saturated analogs, aligning with the formula above.
Spectral Characteristics
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IR Spectroscopy: Expected peaks include C=O stretches (≈1,700 cm⁻¹ for the ester and carbamate) and C-O-C stretches (≈1,250 cm⁻¹) .
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NMR: The Boc group’s tert-butyl protons would appear as a singlet near δ 1.4 ppm, while the ethylidene protons would show coupling patterns indicative of conjugation (δ 5.5–6.5 ppm for vinyl protons) .
Synthesis and Reaction Pathways
While no direct synthesis protocols are documented, the compound can be synthesized through strategies analogous to those for related pyrrolidine derivatives:
Proposed Synthetic Route
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Pyrrolidine Functionalization: Introduce the ethylidene moiety via a Horner-Wadsworth-Emmons reaction using a phosphonate ester and a pyrrolidine-3-carbaldehyde intermediate.
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Boc Protection: Treat the resulting amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Key Challenges
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Stereoselectivity: The Z/E configuration of the ethylidene group must be controlled, as seen in the piperidine analog (Z)-tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate .
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Stability: The α,β-unsaturated ester may undergo Michael additions or hydrolysis under acidic/basic conditions, necessitating mild reaction conditions .
Applications in Medicinal Chemistry and Drug Development
The compound’s structure suggests utility in several areas:
Intermediate for Bioactive Molecules
The Boc group enables selective deprotection during multi-step syntheses, making it valuable for constructing:
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Neurological Agents: Pyrrolidine scaffolds are common in dopamine reuptake inhibitors .
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Anticancer Compounds: Analogous ethylidene-containing molecules exhibit kinase inhibitory activity .
Conformational Studies
The ethylidene group imposes rigidity on the pyrrolidine ring, which can be exploited to study receptor-binding conformations. For example, tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (C₁₂H₂₂N₂O₄) demonstrates how substituent positioning affects bioavailability .
Interaction Studies and Pharmacodynamics
Enzymatic Interactions
The ethylidene ester may serve as a substrate for esterases, leading to hydrolysis products like carboxylic acids. This property is critical for prodrug design, as seen in tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate .
Receptor Binding
Molecular docking studies of similar compounds suggest moderate affinity for:
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Serotonin Receptors: Due to the pyrrolidine ring’s similarity to tryptamine derivatives .
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Protease Enzymes: The Boc group mimics peptide bonds, enabling inhibition studies .
Comparative Analysis with Structural Analogs
This table underscores how minor structural changes—such as ring size (piperidine vs. pyrrolidine) or substituent position—dramatically alter biological activity and synthetic applications.
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